REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.OP(O)(O)=O.O=P(Cl)(Cl)Cl.[C:25]1([CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[NH:38][CH:39]=O)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CC1C=CC(C)=CC=1>[CH:37]1[C:32]2[CH2:31][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH:39]=[N:38][C:33]=2[CH:34]=[CH:35][CH:36]=1
|
Name
|
|
Quantity
|
83.3 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=C(C=CC=C1)NC=O
|
Name
|
|
Quantity
|
74.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=C(C=CC=C1)NC=O
|
Name
|
|
Quantity
|
1810 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under a N2 flow at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at 120° C.
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at 60°-70° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at 100° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the p-xylene layer was removed
|
Type
|
ADDITION
|
Details
|
Water (990 ml) was added slowly
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with ice-water
|
Type
|
ADDITION
|
Details
|
A solution of KOH (1073 g) in water (2200 ml) was added over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (500 ml) was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously during 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation
|
Type
|
CUSTOM
|
Details
|
yielding a mixed fraction
|
Type
|
DISTILLATION
|
Details
|
The mixed fraction was repurified twice by distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2N=CC3=C(CC21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 4.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |